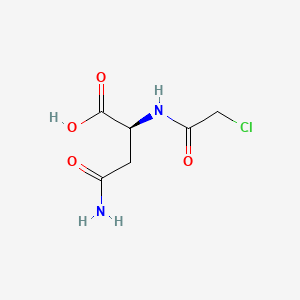

氯乙酰-L-天冬酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroacetyl-L-asparagine is a derivative of L-asparagine, an important amino acid in mammals. L-asparagine is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . It has also been reported to play a vital role in the development of cancer cells .

Synthesis Analysis

The synthesis of L-asparagine presents challenges when prepared using chemical synthesis methods due to pollution-related and side reaction issues . Biotechnological methods offer significant advantages such as high efficiency and mild reaction conditions .Molecular Structure Analysis

The molecular structure of L-asparagine has been extensively studied. The most studied non-essential amino acid is glutamine that contributes to cancer cell proliferation, invasion, and migration . The crystal structures of ErA in combination with L-aspartic and L-glutamic acids revealed two enzyme conformations, open and closed, corresponding to the active and inactive states .Chemical Reactions Analysis

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Healthy cells synthesize L-asparagine through the transaminase enzyme, which converts oxaloacetate into an intermediate aspartate that subsequently transfers an amino group from glutamate to oxaloacetate generating α-ketoglutarate and aspartate .Physical And Chemical Properties Analysis

The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .科学研究应用

L-天冬酰胺酶作为抗肿瘤剂用于治疗急性淋巴细胞白血病和淋巴肉瘤,它是通过微生物过程产生的。它催化 L-天冬酰胺水解成 L-天冬氨酸和氨。这个过程消耗了 L-天冬酰胺,导致白血病细胞的细胞毒性。研究重点是微生物 L-天冬酰胺酶的生产、酶稳定性、生物利用度以及过敏和毒性的可能性(Lopes 等人,2017)。

L-天冬酰胺酶作为抗癌剂的潜力、其作用机制、不良反应以及植物和真菌等替代来源的最新进展已得到广泛研究。这是由于细菌天冬酰胺酶相关的局限性和毒性,包括血栓形成和胰腺炎(Shrivastava 等人,2016)。

L-天冬酰胺酶的生物制药生产,包括生物工艺设计和生化特性,突出了其在治疗急性淋巴细胞白血病和其他淋巴恶性肿瘤中的应用。它在食品工业中也用作丙烯酰胺缓解剂和 L-天冬酰胺检测的生物传感器(Castro 等人,2021)。

研究了 L-天冬酰胺酶对小鼠白血病细胞中糖蛋白合成的抑制作用,以了解其细胞作用。这项研究有助于了解 L-天冬酰胺酶如何在分子水平上影响癌细胞(Bosmann & Kessel, 1970)。

一项关于可生物降解的天冬酰胺-氧化石墨烯无氯传感器研究展示了天冬酰胺在基于溶液的制造工艺中的应用。这与检测各个行业中的氯有关(Siddiqui & Deen, 2022)。

对 L-天冬酰胺酶的全面综述涵盖了其生产、纯化、表征、生物学作用和应用。由于该酶能够抑制淋巴母细胞中的蛋白质生物合成,因此它在急性淋巴细胞白血病治疗中至关重要(Batool 等人,2016)。

已经监测了使用不同 L-天冬酰胺酶制剂的儿童的酶活性和天冬酰胺水平,强调了了解治疗应用中酶动力学的重要性(Boos 等人,1996)。

作用机制

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Owing to its ability to inhibit protein biosynthesis in lymphoblasts, LA is used to treat acute lymphoblastic leukemia (ALL) . The acyl-enzyme reacts with a water molecule to release L-ASNase and form aspartate .

安全和危害

Chloroacetyl chloride, a compound related to Chloroacetyl-L-asparagine, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled . L-Asparagine, on the other hand, is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

There is a growing interest in the potential of L-asparaginase as an antimicrobial agent . The enzyme has been explored as an anti-infectious agent and there is a possibility of developing it as an approved antimicrobial drug in the future . The confinement of L-asparaginase in different (nano)materials has been reported, highlighting its improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement .

属性

IUPAC Name |

(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOREWCHUWIPOO-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721379 |

Source

|

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122723-93-7 |

Source

|

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)